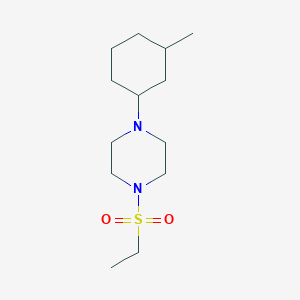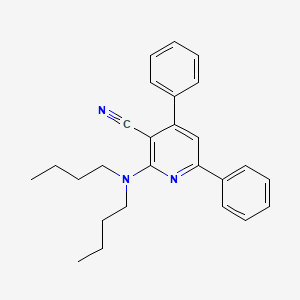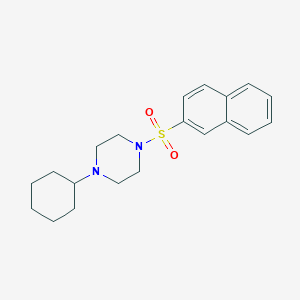![molecular formula C22H21N5O2 B10877118 (4Z)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877118.png)
(4Z)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound that features a pyrazolone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems to monitor and adjust parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone core.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound can modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
Imidazol-4-ones: These compounds share the imidazole ring structure and have similar chemical properties.
Pyrazolones: Compounds with a pyrazolone core are structurally related and often exhibit similar reactivity.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and can be compared in terms of their chemical behavior and applications.
Uniqueness
What sets 4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H21N5O2/c1-29-19-9-7-16(8-10-19)21-20(14-23-12-11-17-13-24-15-25-17)22(28)27(26-21)18-5-3-2-4-6-18/h2-10,13-15,26H,11-12H2,1H3,(H,24,25) |
InChI Key |
FZHZFYKVTJFWKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)C=NCCC4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10877041.png)
![4-bromo-N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B10877045.png)
![(2E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B10877050.png)


![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10877101.png)
![2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877106.png)
![3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10877112.png)
![N'-({[1-(bicyclo[2.2.1]hept-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)-2-methylbenzohydrazide](/img/structure/B10877121.png)
![N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10877124.png)


![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10877141.png)
![N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B10877145.png)
